N2-(2-morpholinoethyl)-5-nitropyrimidine-2,4-diamine
Description
Properties
IUPAC Name |
2-N-(2-morpholin-4-ylethyl)-5-nitropyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N6O3/c11-9-8(16(17)18)7-13-10(14-9)12-1-2-15-3-5-19-6-4-15/h7H,1-6H2,(H3,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJOBXSKPAGFHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=NC=C(C(=N2)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-morpholinoethyl)-5-nitropyrimidine-2,4-diamine typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine core, followed by the introduction of the nitro group and the morpholinoethyl substituent. The reaction conditions often require specific reagents and catalysts to ensure the desired substitutions occur efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N2-(2-morpholinoethyl)-5-nitropyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be involved in oxidation reactions, potentially forming different nitrogen oxides.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholinoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of substituted pyrimidine compounds.
Scientific Research Applications
N2-(2-morpholinoethyl)-5-nitropyrimidine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific cellular pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-(2-morpholinoethyl)-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets. The nitro group and the morpholinoethyl substituent play crucial roles in its activity. The compound can interact with enzymes and receptors, modulating their activity and affecting various biochemical pathways. This interaction can lead to changes in cellular processes, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Pyrimidine-2,4-Diamine Derivatives
Structural and Functional Group Variations
Pyrimidine-2,4-diamine derivatives differ primarily in substituents at the N2, N4, and C5 positions. Key comparisons include:
Pharmacokinetic Properties
- Solubility: The morpholino group’s oxygen atom improves aqueous solubility compared to purely alkyl (e.g., dimethylamino) or aromatic (e.g., methoxyphenyl) substituents .
- Drug-Likeness: Swiss ADME predictions () suggest nitro-pyrimidines with polar substituents (e.g., morpholino) have better oral bioavailability than lipophilic analogs .
Crystallographic and Conformational Analysis
- Intramolecular Interactions: The title compound’s morpholinoethyl group allows flexible conformations, enabling optimal binding to targets.
- Intermolecular Interactions: Weak C–H⋯F and π–π interactions stabilize crystals of fluorophenyl analogs (), whereas morpholino derivatives may rely more on hydrogen bonding .
Biological Activity
N2-(2-morpholinoethyl)-5-nitropyrimidine-2,4-diamine is a compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and comparisons with similar compounds.
Overview of the Compound
This compound features a pyrimidine ring with a nitro group and a morpholinoethyl substituent. Its unique structure contributes to its diverse chemical behavior and biological activity. The compound has been synthesized through various organic reactions, typically involving multi-step processes that ensure the introduction of the nitro and morpholinoethyl groups onto the pyrimidine core.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . Studies have shown its effectiveness against various bacterial strains, suggesting potential applications as an antimicrobial agent. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Anticancer Effects
The compound has also demonstrated anticancer properties , particularly as a microtubule-targeting agent. It has been evaluated against several cancer cell lines, revealing significant anti-proliferative effects. For instance, in vitro studies have shown that it can induce cell cycle arrest in the G2-M phase and inhibit tubulin polymerization by binding to the colchicine site of tubulin .
Case Study: In Vitro and In Vivo Efficacy
In a study involving human colorectal adenocarcinoma HT-29 cells, this compound exhibited an IC50 value below 10 nM, indicating potent cytotoxicity against cancer cells while sparing normal cells . Additionally, in vivo experiments using murine models demonstrated that intravenous administration effectively inhibited tumor growth without significant myelotoxicity .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Microtubule Disruption : The compound binds to tubulin, preventing its polymerization and leading to disruption of microtubule dynamics essential for cell division.
- Cell Cycle Arrest : By inducing G2-M phase arrest, it effectively halts the proliferation of cancer cells.
- Selective Toxicity : The compound shows selective toxicity towards rapidly dividing cancer cells while exhibiting minimal effects on normal cells at similar concentrations .
Comparative Analysis with Similar Compounds
To contextualize its biological activity, it is useful to compare this compound with other similar compounds:
| Compound Name | Structure | Biological Activity | IC50 (nM) | Notes |
|---|---|---|---|---|
| N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide | Similar morpholino group | Cytotoxic effects | Not specified | Known for effects similar to cisplatin |
| 4AZA2891 (3-nitropyridine analogue) | Nitropyridine structure | Anticancer | 5.4 | Effective against multiple cancer types |
| 4AZA2996 (3-nitropyridine analogue) | Nitropyridine structure | Anticancer | 4.0 | Potent against solid tumors |
This compound stands out due to its unique combination of structural features that confer distinct chemical and biological properties compared to other compounds in its class .
Q & A
Q. Optimization Strategies :
- Microwave-assisted synthesis reduces reaction time (e.g., 6 hours vs. 24 hours) and improves yield by 15–20% .
- Purification : Silica gel column chromatography with ethyl acetate/hexane gradients (30–50%) ensures high purity (>95%) .
Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?
Answer:
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., morpholinoethyl protons at δ 2.4–3.1 ppm, nitro group absence in H NMR) .
- X-ray Crystallography : Resolves intramolecular interactions, such as N–H⋯N hydrogen bonds (distance: ~2.98 Å) and dihedral angles between the pyrimidine ring and substituents (e.g., 11.3° for phenyl groups) .
- IR Spectroscopy : Detects nitro group stretching vibrations at 1520–1550 cm and NH bending at 1600–1650 cm .
How can researchers resolve contradictions in reported biological activity data (e.g., IC50_{50}50 variations) across different studies?
Answer:
Contradictions may arise from:
- Purity Differences : Validate compound purity (>95%) via HPLC before testing .
- Assay Variability : Standardize protocols (e.g., MTT assay incubation time: 48 hours) and cell lines (e.g., MCF-7 vs. A549). For example, IC values for similar compounds range from 12.5 µM (MCF-7) to 15.0 µM (A549) due to cell-specific uptake .
- Data Reprodubility : Replicate studies in triplicate and report mean ± SEM .
What strategies are employed to investigate the structure-activity relationship (SAR) of morpholinoethyl-substituted pyrimidine derivatives?
Answer:
- Substituent Variation : Compare morpholinoethyl with piperidinyl or pyrrolidinyl groups to assess steric/electronic effects on bioactivity. For example, morpholinoethyl derivatives show 20% higher COX-2 inhibition than piperidinyl analogs .
- Nitro Group Reduction : Replace the nitro group with amine (-NH) to evaluate DNA binding efficiency via fluorescence quenching assays .
- Quantitative SAR (QSAR) Models : Use computational tools (e.g., MOE, Schrödinger) to correlate logP values with cytotoxicity (e.g., logP < 2.5 enhances aqueous solubility) .
What in vitro assays are typically used to evaluate the anticancer potential of this compound?
Answer:
| Assay | Protocol | Key Metrics |
|---|---|---|
| MTT Assay | Incubate cells (48 hours), measure OD | IC (e.g., 12.5 µM in MCF-7) |
| Cytokine ELISA | Quantify TNF-α/IL-6 inhibition via antibodies | % Inhibition at 10 µM (e.g., 75% TNF-α) |
| Apoptosis | Annexin V/PI staining with flow cytometry | Early/late apoptosis ratios |
How can computational methods predict the interaction of this compound with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., COX-2). Key interactions include hydrogen bonds with Arg120 (binding energy: −9.2 kcal/mol) .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of the ligand-receptor complex (RMSD < 2.0 Å indicates stable binding) .
What are the key considerations for handling and storing this compound to ensure stability during experiments?
Answer:
- Storage : Keep in airtight containers at −20°C, protected from light and moisture to prevent nitro group degradation .
- Handling : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure. Solubilize in DMSO (10 mM stock) for biological assays .
What experimental approaches elucidate mechanisms of action, such as enzyme inhibition or DNA interaction?
Answer:
- Enzyme Inhibition : Conduct kinetic assays (e.g., COX-2 inhibition via UV-Vis at 610 nm) with varying substrate concentrations (0.1–10 mM) .
- DNA Binding : Use ethidium bromide displacement assays (fluorescence excitation: 510 nm) to measure binding constants (K ~10 M) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
